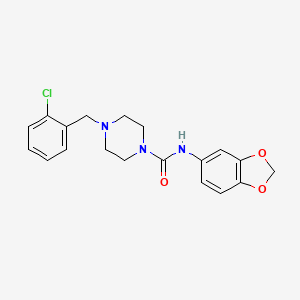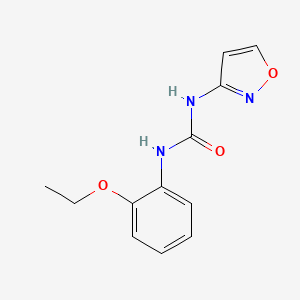![molecular formula C15H16FN3O2 B5437432 N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5437432.png)
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a compound that belongs to the family of pyrrolidine carboxamides. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in the regulation of neuronal excitability and is involved in a wide range of physiological and pathological processes.
Wirkmechanismus
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects. It has also been shown to have anti-addictive effects by reducing drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is its high potency and selectivity for GABA transaminase inhibition, which makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
1. Further studies are needed to investigate the potential therapeutic applications of N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide in various neurological and psychiatric disorders.
2. The development of more soluble analogs of this compound could improve its utility as a tool for studying the role of GABA in the brain.
3. The use of this compound in combination with other drugs or therapies could lead to improved treatment outcomes in various disorders.
4. The investigation of the long-term effects of this compound on the brain and behavior could provide valuable insights into its safety and efficacy as a therapeutic agent.
5. The exploration of the effects of this compound on other neurotransmitter systems could lead to the development of novel treatments for various disorders.
Synthesemethoden
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can be synthesized by the reaction of 2-(4-fluorophenyl)ethylamine with N-(cyanomethyl)pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a base such as triethylamine (TEA). The reaction mixture is then purified by column chromatography to obtain the pure product.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-13-3-1-11(2-4-13)5-8-19-10-12(9-14(19)20)15(21)18-7-6-17/h1-4,12H,5,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKECXIUTUHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-3-{1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5437350.png)
![2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5437355.png)

![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5437390.png)
![7-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5437391.png)
![2-[2-(4-nitrophenyl)vinyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5437395.png)
![(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone](/img/structure/B5437403.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methoxyphenol](/img/structure/B5437409.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5437418.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5437427.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5437429.png)

![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437437.png)
